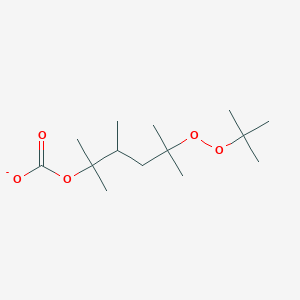

5-(tert-Butylperoxy)-2,3,5-trimethylhexan-2-yl carbonate

Description

5-(tert-Butylperoxy)-2,3,5-trimethylhexan-2-yl carbonate is an organic peroxide compound. Organic peroxides are derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic groups. These compounds are known for their ability to decompose and release free radicals, making them useful as initiators in polymerization reactions and as curing agents in the chemical industry .

Properties

CAS No. |

62299-43-8 |

|---|---|

Molecular Formula |

C14H27O5- |

Molecular Weight |

275.36 g/mol |

IUPAC Name |

(5-tert-butylperoxy-2,3,5-trimethylhexan-2-yl) carbonate |

InChI |

InChI=1S/C14H28O5/c1-10(14(7,8)17-11(15)16)9-13(5,6)19-18-12(2,3)4/h10H,9H2,1-8H3,(H,15,16)/p-1 |

InChI Key |

PZUJREKOQWVXJH-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC(C)(C)OOC(C)(C)C)C(C)(C)OC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(tert-Butylperoxy)-2,3,5-trimethylhexan-2-yl carbonate typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the peroxide bond. Industrial production methods often involve the use of advanced calorimetric techniques to ensure the thermal stability and safety of the compound during synthesis .

Chemical Reactions Analysis

5-(tert-Butylperoxy)-2,3,5-trimethylhexan-2-yl carbonate undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond. This decomposition can be triggered by heat, light, or the presence of certain catalysts. The compound is known to undergo oxidation reactions, where it releases free radicals that can initiate polymerization processes. Common reagents used in these reactions include acids, bases, and metal ions, which can influence the rate and extent of decomposition .

Scientific Research Applications

5-(tert-Butylperoxy)-2,3,5-trimethylhexan-2-yl carbonate has several scientific research applications. In the field of chemistry, it is used as an initiator for polymerization reactions, particularly in the production of polystyrene and other polymers. In biology and medicine, it is studied for its potential use in drug delivery systems due to its ability to release active compounds upon decomposition. In the industrial sector, it is used as a curing agent for resins and as a crosslinking agent in the production of rubber and plastics .

Mechanism of Action

The mechanism of action of 5-(tert-Butylperoxy)-2,3,5-trimethylhexan-2-yl carbonate involves the decomposition of the peroxide bond to release free radicals. These free radicals can initiate a chain reaction, leading to the polymerization of monomers or the crosslinking of polymers. The molecular targets of these free radicals include unsaturated bonds in monomers and polymers, which react to form stable products .

Comparison with Similar Compounds

5-(tert-Butylperoxy)-2,3,5-trimethylhexan-2-yl carbonate is similar to other organic peroxides such as tert-butylperoxy-2-ethylhexyl carbonate and tert-butyl peroxy-3,5,5-trimethylhexanoate. These compounds share similar properties, such as the ability to decompose and release free radicals. this compound is unique in its specific molecular structure, which influences its reactivity and stability. The presence of the tert-butyl group and the trimethylhexan-2-yl moiety provides distinct steric and electronic effects that differentiate it from other peroxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.